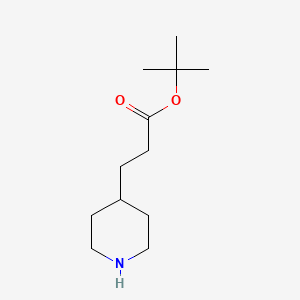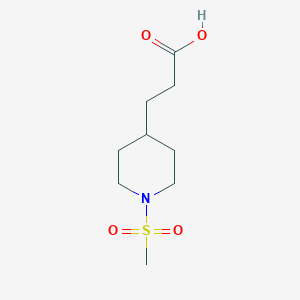
4-cyano-N-cyclopropylpiperidine-1-carboxamide
Vue d'ensemble
Description
Applications De Recherche Scientifique
Arthropod Repellency
The compound 4-Cyano-N-Cyclopropylpiperidine-1-Carboxamide has been examined for its efficacy as an arthropod repellent. In a study by Klun et al. (2003), a synthetic compound named SS220, closely related to 4-Cyano-N-Cyclopropylpiperidine-1-Carboxamide, demonstrated repellent efficacy against Aedes aegypti and Anopheles stephensi mosquitoes. The synthesis of SS220 involved a chiral Diels-Alder reaction and showed effectiveness comparable to common repellents like Deet and Bayrepel in laboratory assays. This suggests that compounds in the same chemical class as 4-Cyano-N-Cyclopropylpiperidine-1-Carboxamide may serve as potential alternatives for arthropod disease vector protection (Klun et al., 2003).
Cancer Treatment Research
Studies have also explored the potential of structurally similar compounds in cancer treatment. N-[2-(Dimethylamino)ethyl]acridine-4-carboxamide, a compound sharing a partial structure with 4-Cyano-N-Cyclopropylpiperidine-1-Carboxamide, was examined for its cytotoxic actions, which involve interactions with topoisomerases I and II. Although the phase I study indicated a maximum tolerated dose with minimal other toxicities, it suggested the need for further investigation to explore methods for administering higher doses (McCrystal et al., 1999).
Neuroinflammation Imaging
Additionally, derivatives of 4-Cyano-N-Cyclopropylpiperidine-1-Carboxamide have been developed for imaging applications in neuroinflammation, which is crucial in neurodegenerative diseases like Alzheimer’s. A study by Lee et al. (2022) synthesized a radioligand for PET imaging of colony-stimulating factor 1 receptor (CSF1R), a target for neuroinflammation imaging. This radioligand showed promise in specific imaging of CSF1R, indicating the potential of 4-Cyano-N-Cyclopropylpiperidine-1-Carboxamide derivatives in neuroimaging applications (Lee et al., 2022).
Orientations Futures
Propriétés
IUPAC Name |
4-cyano-N-cyclopropylpiperidine-1-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N3O/c11-7-8-3-5-13(6-4-8)10(14)12-9-1-2-9/h8-9H,1-6H2,(H,12,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOGRKRNDEOWKRO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)N2CCC(CC2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-cyano-N-cyclopropylpiperidine-1-carboxamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




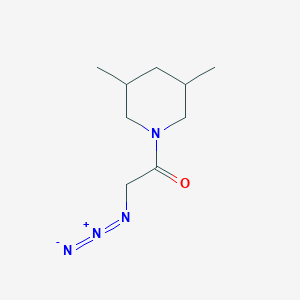


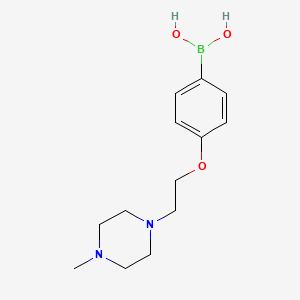
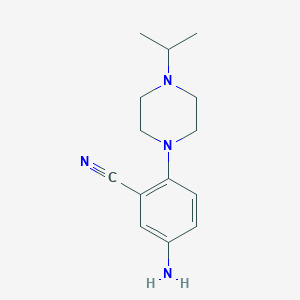
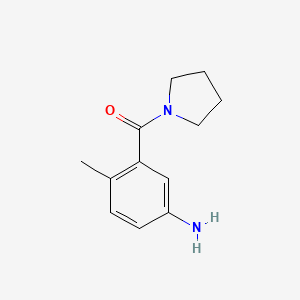
![Ethanamine, 2-[(2-methoxyphenyl)sulfonyl]-](/img/structure/B1398919.png)
![[1-(2,2,2-Trifluoroethyl)-1H-1,2,3-triazol-4-YL]methanamine](/img/structure/B1398922.png)
![2-(Pyridin-2-yl)thieno[2,3-d]pyrimidin-4-amine](/img/structure/B1398923.png)
